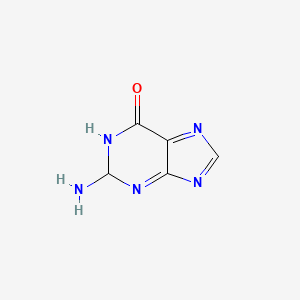

2-Amino-2H-purin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,2-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,5H,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIQMAARUYCXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(NC(=O)C2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Tautomeric Considerations of 2 Amino 2h Purin 6 Ol

Systemic Nomenclature and Positional Isomerism

The systematic name for the compound of interest is 2-amino-2H-purin-6-ol . This name precisely defines the location of the functional groups and the position of the tautomeric hydrogen atom on the purine (B94841) ring. The "2-amino" and "-6-ol" portions indicate an amino group at the C2 position and a hydroxyl group at the C6 position, respectively. The "2H-purin" designation specifies that the mobile hydrogen atom is located on the nitrogen at position 2 of the purine ring system.

Positional isomerism is a key consideration for substituted purines. Positional isomers share the same molecular formula but differ in the position of their functional groups or other features on the parent structure. In the case of 2-amino-purin-6-ol, several positional isomers exist, distinguished by the location of the tautomeric hydrogen atom on the heterocyclic nitrogen atoms. The most well-known and biologically significant positional isomer is guanine (B1146940), which exists predominantly as a mixture of 2-amino-1,9-dihydro-6H-purin-6-one (N9H tautomer) and 2-amino-1,7-dihydro-6H-purin-6-one (N7H tautomer). The compound this compound represents a less common positional isomer where the hydrogen is located at the N2 position.

The table below illustrates some of the key positional isomers of 2-amino-purin-6-ol, highlighting the position of the mobile hydrogen atom.

| Isomer Name | Position of Tautomeric Hydrogen | Common Name (if applicable) |

| This compound | N2 | - |

| 2-Amino-1H-purin-6-ol | N1 | Part of Guanine tautomeric system |

| 2-Amino-3H-purin-6-ol | N3 | - |

| 2-Amino-7H-purin-6-ol | N7 | Guanine (N7H tautomer) |

| 2-Amino-9H-purin-6-ol | N9 | Guanine (N9H tautomer) |

Advanced Tautomerism Studies

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For purine derivatives like this compound, several types of tautomerism are possible, leading to a complex equilibrium of different forms.

Proton Tautomerism at N1, N3, N7, N9, and C6 (Keto-Enol Equilibria)

Prototropic tautomerism in this compound involves the migration of a proton between nitrogen and oxygen atoms. This leads to two primary forms of tautomerism: annular tautomerism and keto-enol tautomerism.

Keto-Enol Tautomerism: The presence of a hydroxyl group at the C6 position introduces the possibility of keto-enol tautomerism. The "-ol" (enol) form can tautomerize to a "=O" (keto) form, with the proton moving from the oxygen to a ring nitrogen. For instance, the 6-enol form is in equilibrium with the 6-keto form. In most cases, for compounds like guanine, the keto form is significantly more stable and is the predominant species under physiological conditions. nih.govmdpi.com

Amino-Imino Tautomerism: The amino group at the C2 position can also participate in tautomerism, converting to an imino form (=NH). However, the amino form is generally more stable than the imino form for purine bases. mdpi.com

The compound this compound exists in the enol form. Its tautomeric equilibrium would involve interconversion to various keto forms through proton migration from the C6-hydroxyl group to one of the ring nitrogens, as well as annular tautomerism involving the movement of the N2-hydrogen.

Influence of Solvent and Substituents on Tautomeric Equilibria

The tautomeric equilibrium of purine derivatives is highly sensitive to the surrounding environment and the presence of other functional groups.

Influence of Solvent: The polarity of the solvent can significantly impact the relative stability of tautomers. mdpi.com Polar solvents tend to stabilize tautomers with larger dipole moments. For instance, in the case of aminopurines, solvation with water can alter the tautomeric preferences. While the N9H tautomer is often the most stable in the gas phase, in aqueous solutions, the N7H tautomer can become equally or even more stable. nih.gov This is due to the specific interactions, such as hydrogen bonding, between the solvent molecules and the different tautomeric forms.

Influence of Substituents: The electronic properties of substituents on the purine ring can also influence tautomeric equilibria. Electron-donating groups (like -NH2) and electron-withdrawing groups (like -NO2) can alter the electron density distribution in the purine ring, thereby affecting the relative stability of different tautomers. rsc.orgmdpi.com For example, the presence of an amino group can have a notable effect on the tautomeric preferences compared to an unsubstituted purine. mdpi.com

Computational Approaches to Tautomeric Energy Landscapes (Density Functional Theory, Natural Bond Orbital Analysis)

Due to the rapid interconversion and the presence of multiple tautomeric forms, experimental characterization of the complete tautomeric landscape can be challenging. Computational chemistry provides powerful tools to investigate the relative stabilities and properties of tautomers.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method to calculate the electronic structure and energies of molecules. DFT calculations can be employed to determine the optimized geometries and relative energies of the different tautomers of this compound. By comparing the calculated energies, the most stable tautomer and the energy differences between various forms can be predicted. Such studies have been extensively performed on related compounds like 2-amino-6-chloropurine (B14584), providing insights into the relative stabilities of the N7H and N9H tautomers. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. For purine tautomers, NBO analysis can reveal details about intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to their relative stabilities. nih.govresearchgate.net This method allows for a deeper understanding of the electronic factors that favor one tautomeric form over another.

The table below summarizes the relative energies of different aminopurine tautomers based on computational studies, which can provide an estimate for the behavior of this compound.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase (Example from computational studies on aminopurines) |

| N9H | 0.00 (most stable) |

| N7H | ~0.5 - 2.0 |

| N3H | ~5.0 - 7.0 |

| N1H | ~7.0 - 9.0 |

Note: These are approximate values based on studies of related aminopurines and can vary depending on the specific computational method and basis set used.

Spectroscopic Characterization of Tautomeric Forms (NMR, FT-IR, FT-Raman)

Spectroscopic techniques are invaluable for the experimental investigation of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹⁵N NMR, is a powerful tool for studying tautomerism in solution. The chemical shifts of the protons and nitrogen atoms are highly sensitive to their chemical environment. Different tautomers will exhibit distinct NMR spectra. By analyzing the chemical shifts and coupling constants, and in some cases, by using variable temperature NMR, the presence and relative populations of different tautomers in solution can be determined. acs.org

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and bonding within a molecule. The vibrational frequencies of specific bonds, such as C=O, O-H, N-H, and C=N, are different in the various tautomeric forms. For example, the keto form will show a characteristic C=O stretching vibration, while the enol form will exhibit an O-H stretching band. By comparing the experimental spectra with those predicted by computational methods for each tautomer, it is possible to identify the predominant tautomeric form in a given state (solid, solution). nih.govresearchgate.net Studies on 2-amino-6-chloropurine have successfully used FT-IR and FT-Raman spectroscopy in conjunction with DFT calculations to assign vibrational modes to the N7H and N9H tautomers. nih.gov

The following table provides a general overview of the expected spectroscopic features for different tautomeric forms.

| Spectroscopic Technique | Keto Tautomer | Enol Tautomer |

| FT-IR | Strong C=O stretching band (~1650-1750 cm⁻¹) | O-H stretching band (~3200-3600 cm⁻¹), C=C stretching band (~1600-1680 cm⁻¹) |

| ¹H NMR | Absence of enolic -OH proton | Presence of enolic -OH proton (chemical shift can vary) |

| ¹³C NMR | Signal for C=O carbon (~170-200 ppm) | Signal for C-OH carbon (~140-160 ppm) |

Synthetic Methodologies and Chemical Transformations

Strategies for de novo Synthesis of Purine (B94841) Core

One of the most classical and versatile methods for the de novo synthesis of purines is the Traube purine synthesis , first reported in 1900. wikipedia.orgdrugfuture.comchemistry-online.com This method typically involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit source, such as formic acid, to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) ring. drugfuture.comthieme-connect.de The general pathway starts with the nitrosation of a 4-amino-6-hydroxypyrimidine (B372064) or a 4,6-diaminopyrimidine (B116622) at the 5-position, followed by reduction to introduce the second amino group at the 5-position, yielding a 4,5-diaminopyrimidine intermediate. drugfuture.comchemistry-online.comscribd.com Subsequent cyclization with formic acid or its derivatives leads to the formation of the purine ring. thieme-connect.describd.com This method has been successfully applied to the synthesis of various purines, including isoguanine (B23775). scribd.com

The biosynthetic pathway of purines in living organisms also provides a blueprint for de novo synthesis strategies. In this pathway, the purine ring is assembled step-by-step on a ribose-5-phosphate (B1218738) scaffold, starting from simple precursors like amino acids (glycine, glutamine, and aspartate), CO2, and one-carbon units supplied by tetrahydrofolate. microbenotes.comutah.edupixorize.com The process begins with the formation of 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which is the common precursor for adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). microbenotes.comutah.eduyoutube.com While complex, this biological approach inspires synthetic chemists to devise biomimetic syntheses.

| Synthetic Strategy | Key Precursors | Key Reactions | Relevance to Isoguanine Synthesis |

|---|---|---|---|

| Traube Purine Synthesis | 4,5-Diaminopyrimidines, Formic acid (or derivatives) | Nitrosation, Reduction, Cyclization | A well-established method for synthesizing the purine core of isoguanine. scribd.com |

| Biosynthetic Pathway (in vivo) | Ribose-5-phosphate, Amino acids (Glycine, Glutamine, Aspartate), CO2, THF derivatives | Multi-step enzymatic pathway leading to IMP | Provides a model for biomimetic synthetic approaches. |

Functionalization and Derivatization of Purine Scaffolds at C2 and C6 Positions

Functionalization of a pre-formed purine ring is a common and efficient strategy to access a wide variety of derivatives. The C2 and C6 positions of the purine scaffold are particularly important for introducing chemical diversity.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying the purine ring, especially when electron-withdrawing groups are present. nih.gov In the context of isoguanine synthesis, starting from a purine with good leaving groups at the C2 and C6 positions, such as chlorine atoms (e.g., 2,6-dichloropurine), allows for sequential and selective substitution. aston.ac.ukarkat-usa.org

For instance, the synthesis of 2'-deoxyisoguanosine (B9890) has been achieved starting from 2,6-dichloropurine (B15474). aston.ac.ukarkat-usa.org The C6-chloro group is more reactive towards nucleophiles than the C2-chloro group. This differential reactivity allows for the selective introduction of an amino group at the C6 position by treatment with ammonia, followed by the introduction of a hydroxyl group (or a protected hydroxyl group) at the C2 position via nucleophilic substitution with a hydroxide (B78521) source or an alkoxide. aston.ac.ukarkat-usa.orgnih.gov The reaction of 6-chloro-2-fluoropurine (B161030) with hydroxylamine, for example, can lead to substitution at the C6 position. The reactivity of the purine ring in these reactions is significantly influenced by the deprotonation of the imidazole ring. wur.nl

Cyclization reactions are integral to the de novo synthesis of the purine core, as seen in the Traube synthesis where the imidazole ring is formed. drugfuture.comthieme-connect.de Beyond the initial ring formation, intramolecular cyclization reactions can be used to create more complex, fused purine derivatives. For example, a purine derivative with a suitably positioned nucleophile and electrophile in its side chains can undergo intramolecular cyclization to form an additional ring fused to the purine scaffold.

Alkylation of the purine ring, particularly at the N9 position, is a crucial step in the synthesis of nucleoside analogues. rhhz.netscispace.com However, alkylation of purines can often lead to a mixture of N9 and N7 isomers, presenting a significant regioselectivity challenge. acs.orgacs.orgmdpi.com To achieve N9-selectivity, various strategies have been developed.

One approach involves the use of a bulky substituent at the C6 position of the purine, which can sterically hinder the approach of the alkylating agent to the N7 position. mdpi.com Another strategy is to perform the alkylation under basic conditions (e.g., using NaH in DMF) with an appropriate alkylating agent, such as an alkyl halide. scispace.comacs.org The choice of the base and solvent system can significantly influence the N9/N7 ratio. Mitsunobu conditions have also been reported to favor N9 alkylation. mdpi.com Furthermore, light-promoted, metal-free radical relay pathways have been developed for the N9-alkylation of purines. rhhz.net

| Modification | Method | Key Features | Example Application |

|---|---|---|---|

| N9-Alkylation | Base-mediated alkylation (e.g., NaH, DMF) | Direct alkylation using alkyl halides; regioselectivity can be an issue. scispace.com | Synthesis of acyclic nucleoside analogues. scispace.com |

| Mitsunobu reaction | Often provides higher N9 selectivity compared to classical alkylation. mdpi.com | Introduction of various alkyl groups at the N9 position. mdpi.com |

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis. Enzymes can be used to catalyze specific steps in a synthetic route, often with high regio- and stereoselectivity that is difficult to achieve with traditional chemical methods. For example, enzymes like purine nucleoside phosphorylase can be used in the synthesis of nucleosides. A concise synthesis of 2'-deoxyisoguanosine has been reported, and enzymatic methods have been developed for the synthesis of the unnatural nucleotide 2'-deoxyisoguanosine 5'-monophosphate. aston.ac.uknih.gov The enzymatic conversion of 2'-deoxyxanthosine (B1596513) 5'-monophosphate (dXMP) into deoxyisoguanosine monophosphate (dBMP) has been demonstrated using enzymes such as PurZ and PurB. nih.gov

Synthesis of Conjugates with Amino Acids, Peptides, and Oligonucleotides

The conjugation of isoguanine and its derivatives to biomolecules such as amino acids, peptides, and oligonucleotides is a strategy to enhance their biological activity, improve their delivery, or create novel materials with specific recognition properties.

The synthesis of isoguanine-containing oligonucleotides is typically achieved using solid-phase synthesis on an automated DNA synthesizer. oup.com A suitably protected isoguanine phosphoramidite (B1245037) is used as the building block for incorporation into the growing oligonucleotide chain. aston.ac.ukarkat-usa.org The protection of the exocyclic amino and the lactam function of isoguanine is crucial for successful synthesis. For instance, a diphenylcarbamoyl residue can be used to protect the 2-oxo group. oup.com After the synthesis, the protecting groups are removed to yield the final isoguanine-modified oligonucleotide. aston.ac.ukarkat-usa.org

Conjugation to amino acids and peptides can be achieved by forming an amide bond between a carboxylic acid functionality on the purine derivative (or a linker attached to it) and the amino group of the amino acid or peptide. mdpi.com Alternatively, a purine derivative with an amino group can be coupled to the carboxylic acid of an amino acid or peptide. These conjugation strategies allow for the creation of hybrid molecules with combined properties of both the purine and the peptide components. nih.gov

Biomolecular Interactions and Enzymatic Mechanisms

Interactions with Nucleic Acids and Their Components

The interactions of 2-Amino-2H-purin-6-ol and its derivatives with DNA and RNA are of considerable interest in the study of nucleic acid structure and function.

The 2-amino group of purine (B94841) bases is a critical element for molecular recognition and binding within the minor groove of DNA. This functional group is pivotal in the specific binding of small molecules and proteins to DNA. Isoguanine (B23775), as a product of oxidative damage to adenine (B156593) in DNA, can be recognized by cellular machinery. nih.govcaymanchem.com When incorporated into oligonucleotides, isoguanine can direct the incorporation of isocytosine (B10225) by various polymerases, including T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I. nih.gov However, T4 DNA polymerase does not recognize this pairing. nih.gov This differential recognition highlights the specificity of polymerase active sites.

The stability of DNA duplexes is significantly influenced by the hydrogen bonding patterns of the constituent bases. The 2-amino group of purines contributes to this stability. For instance, the substitution of adenine with 2,6-diaminopurine (B158960), which, like isoguanine, has an amino group at the 2-position, enhances the stability of DNA duplexes by forming an additional hydrogen bond with thymine (B56734).

Isoguanine can form a base pair with isocytosine, and various polymerases can catalyze the formation of this pair in duplex oligonucleotides. nih.gov However, isoguanine can also exist in different tautomeric forms, which allows it to pair with thymine, a phenomenon that has been observed with several polymerases. nih.gov This alternative pairing can influence the conformation and stability of the nucleic acid duplex.

| Interacting Molecule | Type of Interaction | Key Findings | References |

|---|---|---|---|

| DNA/RNA | Base Pairing | Can pair with isocytosine, catalyzed by several polymerases (T7 RNA polymerase, AMV reverse transcriptase, Klenow fragment). | nih.gov |

| DNA | Mispairing | Can mispair with thymine due to its tautomeric forms. | nih.gov |

| Polymerases | Substrate Recognition | Recognized by T7 RNA polymerase, AMV reverse transcriptase, and Klenow fragment when paired with isocytosine, but not by T4 DNA polymerase. | nih.gov |

Modulatory Effects on Enzyme Activity and Inhibition Kinetics

This compound and its nucleoside, isoguanosine (B3425122), have been studied for their effects on various enzymes, particularly those involved in purine metabolism and cell cycle regulation.

Adenosine (B11128) Deaminase (ADA): Research on the direct inhibitory or modulatory effects of isoguanine or isoguanosine on adenosine deaminase is limited. However, studies on related compounds provide some insights. For instance, the ability of 1-methyl-isoguanosine to cause the accumulation of cAMP in the brain is not as effective as adenosine, which may be related to the low intrinsic activity of adenosine deaminase in certain tissues. rsc.org

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT): There is a lack of specific data on the interaction between isoguanine and HPRT. As an isomer of guanine (B1146940), a primary substrate for HPRT, further investigation is warranted to determine if isoguanine can act as a substrate or inhibitor for this enzyme.

Purine Nucleoside Phosphorylase (PNP): Isoguanosine has been shown to be a substrate for E. coli purine nucleoside phosphorylase, although it is phosphorolysed at a slow rate. nih.gov

Cytosine Deaminase: The enzyme cytosine deaminase from Escherichia coli has been found to catalyze the deamination of isoguanine to xanthine (B1682287). nih.gov The kinetic parameters for this reaction at pH 7.7 are a kcat of 49 s⁻¹, a Km of 72 μM, and a kcat/Km of 6.7 × 10⁵ M⁻¹s⁻¹. nih.gov

| Enzyme | Effect of Isoguanine/Isoguanosine | Kinetic Parameters | References |

|---|---|---|---|

| Purine Nucleoside Phosphorylase (E. coli) | Substrate (slow phosphorolysis) | Not specified | nih.gov |

| Cytosine Deaminase (E. coli) | Substrate (deamination to xanthine) | kcat = 49 s⁻¹, Km = 72 μM, kcat/Km = 6.7 × 10⁵ M⁻¹s⁻¹ | nih.gov |

Kinases and Cyclin-Dependent Kinases (CDKs): The related compound, 2-aminopurine (B61359), is known to be a protein kinase inhibitor. nih.govpnas.org It has been shown to override multiple cell cycle checkpoints in BHK cells, suggesting it may inhibit a protein kinase responsible for the control of these checkpoints. nih.govpnas.org This indicates that purine analogs with a 2-amino group can have significant effects on cell cycle regulation.

Phosphodiesterases (PDEs): Isoguanosine and its derivative, 1-methyl-isoguanosine, have been shown to not inhibit rat brain cAMP phosphodiesterase. rsc.org

Isoguanine is a known product of oxidative damage to adenine in DNA. nih.govcaymanchem.com This formation of a DNA lesion suggests that it is a substrate for DNA repair pathways. The primary enzyme responsible for the excision of the oxidatively damaged guanine lesion, 8-oxoguanine, is 8-oxoguanine DNA glycosylase (OGG1). wikipedia.org While isoguanine is structurally similar to guanine and is a product of oxidative stress, specific studies detailing the direct interaction, recognition, and excision of isoguanine by hOGG1 are not extensively documented in the available research. The presence of isoguanine in DNA is mutagenic, underscoring the importance of its removal by repair mechanisms to maintain genomic integrity. nih.gov

Mechanisms of Enzyme Inhibition (e.g., Transition State Analogs, Hydrolytic Mechanisms)

The interaction of this compound, also known as isoguanine, with enzymes is a critical aspect of its biochemical profile. The mechanisms of these interactions can range from serving as a substrate for enzymatic modification to potentially acting as an inhibitor. This section explores the known enzymatic mechanisms involving isoguanine, with a focus on hydrolytic processes and the concept of transition state analogs.

Hydrolytic Mechanisms: The Case of Isoguanine Deamination

One of the primary enzymatic reactions involving isoguanine is its hydrolytic deamination to xanthine. This process is significant as isoguanine can be formed from the oxidative damage of adenine in DNA and can be mutagenic. nih.govcaymanchem.com The removal of isoguanine is a crucial step in maintaining the integrity of the genetic code.

Research has identified that in Escherichia coli, the enzyme cytosine deaminase (CDA) is responsible for catalyzing the deamination of isoguanine. nih.gov This reaction involves the hydrolytic removal of the amino group at the 6th position of the purine ring, converting isoguanine into xanthine.

The efficiency of this enzymatic conversion has been quantified through kinetic studies. The catalytic constant (kcat), Michaelis constant (Km), and the catalytic efficiency (kcat/Km) provide insight into the enzyme's preference for isoguanine as a substrate. Notably, the catalytic efficiency of E. coli cytosine deaminase for isoguanine is higher than for its primary substrate, cytosine, suggesting that isoguanine is a highly favored substrate for this enzyme. nih.gov This enzymatic activity allows the cell to recycle the potentially mutagenic isoguanine into xanthine, a common intermediate in purine metabolism. nih.govnih.gov

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Isoguanine | 49 ± 2 | 72 ± 5 | 6.7 (± 0.3) × 10⁵ | nih.gov |

| Cytosine | 45 ± 4 | 302 ± 44 | 1.5 (± 0.1) × 10⁵ | nih.gov |

Transition State Analogs in Purine Metabolism

Transition state analogs are stable molecules that are chemically designed to resemble the unstable transition state of a substrate as it is being converted to a product by an enzyme. wikipedia.org Because enzymes have the highest affinity for the transition state of the reaction they catalyze, molecules that mimic this state can act as potent inhibitors. wikipedia.org

While there is no direct evidence of this compound acting as a transition state analog inhibitor, the principle can be illustrated by examining inhibitors of closely related enzymes in purine metabolism, such as guanase (guanine deaminase). Guanase catalyzes the hydrolytic deamination of guanine to xanthine, a reaction analogous to the deamination of isoguanine. nih.gov

For instance, azepinomycin, a natural product, is believed to inhibit guanase by mimicking the transition state of the enzyme-catalyzed hydrolysis. nih.gov Synthetic analogs have also been developed as transition state inhibitors of guanase, exhibiting competitive inhibition with Ki values in the micromolar range. nih.gov These inhibitors are designed to capture the geometry and charge distribution of the tetrahedral intermediate formed during the hydrolytic attack on the purine ring.

The study of such analogs provides a framework for understanding how a molecule like isoguanine, or its derivatives, could theoretically be modified to act as a transition state inhibitor for enzymes involved in purine salvage pathways or other related metabolic processes.

Advanced Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. For derivatives of 2-Amino-2H-purin-6-ol, docking studies have been instrumental in understanding their interactions with various biological targets.

For instance, studies on novel 9-(2-hydroxypropyl)purine nucleoside analogs, which include structures similar to this compound, have utilized molecular docking to investigate their binding to viral thymidine (B127349) kinases (TKs), such as those from the Herpes Simplex Virus-1 (HSV-1) and Varicella-Zoster Virus (VZV). In one such study, a 2-amino-6-chloropurine (B14584) derivative demonstrated a notable affinity for VZV TK. The presence of the amino group at the C(2) position of the purine (B94841) ring was found to increase the affinity for VZV TK, although it decreased the rate of phosphorylation. harvard.edu

These docking simulations revealed that compounds like the 2-amino-6-chloropurine derivative can adopt multiple orientations within the active site. A productive binding orientation for phosphorylation typically involves the ligand's hydroxyl group pointing towards key amino acid residues, such as E83, and the γ-phosphate of ATP. harvard.edu

To systematically analyze the interactions predicted by docking, tools like the Protein-Ligand Interaction Profiler (PLIP) are employed. nih.govnih.gov PLIP can automatically detect and visualize a wide range of non-covalent interactions, including:

Hydrogen bonds

Hydrophobic contacts

π-stacking

π-cation interactions

Salt bridges

Water bridges

Halogen bonds

This detailed interaction profiling is crucial for understanding the specific molecular determinants of ligand binding and for guiding further structural modifications to enhance potency and selectivity. nih.gov

Table 1: Key Ligand-Protein Interactions Identified Through Computational Profiling

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) | Significance in Binding |

|---|---|---|---|

| Hydrogen Bond | 2-amino group | Aspartic Acid, Glutamic Acid | Key for anchoring the ligand in the active site. |

| π-Stacking | Purine ring | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the ligand through aromatic interactions. |

| Hydrophobic Contact | Purine ring | Leucine, Valine, Isoleucine | Contributes to overall binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) and Free Energy Perturbation (FEP) Simulations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are developed to predict the activity of new chemical entities and to understand the physicochemical properties that are critical for their biological function. nih.govnih.gov For a series of purine derivatives, a QSAR model could take the form:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The descriptors used in QSAR models can be varied, including electronic, steric, and hydrophobic parameters. A well-validated QSAR model can significantly reduce the need for extensive synthesis and testing of compounds, thereby saving time and resources. nih.govmdpi.com

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding free energies of a series of related ligands to a common protein target. rutgers.edumpg.de FEP simulations are based on creating a non-physical, or "alchemical," pathway to transform one molecule into another. mpg.de By calculating the free energy change associated with this transformation both in solution and when bound to the protein, the relative binding free energy (ΔΔG) can be determined with high accuracy. rutgers.edu

The application of FEP to this compound and its analogs could provide precise predictions of how modifications to the purine scaffold would affect their binding affinity to a specific target. This information is invaluable for the lead optimization phase of drug discovery. rutgers.edu

Table 2: Comparison of QSAR and FEP Methodologies

| Feature | Quantitative Structure-Activity Relationship (QSAR) | Free Energy Perturbation (FEP) |

|---|---|---|

| Primary Goal | Predict biological activity based on chemical structure. | Calculate relative binding free energies of similar ligands. |

| Methodology | Statistical correlation between descriptors and activity. | Alchemical transformation simulations using molecular dynamics. |

| Input Data | A dataset of compounds with known activities. | High-resolution structures of the protein-ligand complex. |

| Key Output | A predictive mathematical model. | A quantitative value for the change in binding free energy (ΔΔG). |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological macromolecules. The presence of the 2-amino group can significantly influence the conformation and stability of larger structures incorporating this moiety. For example, in a self-complementary hexanucleotide containing 2-amino-deoxyadenosine, the additional hydrogen bond provided by the 2-amino group was shown to substantially stabilize the DNA duplex. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule over time. nih.govfu-berlin.demdpi.com By simulating the motions of atoms and molecules, MD can reveal the preferred conformations of this compound in different environments, such as in aqueous solution or within a protein's binding site. These simulations can also elucidate the role of solvent molecules and the energetic changes associated with conformational transitions. nih.gov All-atom explicit solvent MD simulations are particularly powerful for capturing the detailed interactions that govern molecular behavior. nih.gov

Electronic Structure Calculations (HOMO-LUMO, Charge Transfer)

The electronic properties of this compound are fundamental to its reactivity and interactions. Electronic structure calculations, often performed using Density Functional Theory (DFT), can provide detailed information about the distribution of electrons within the molecule. researchgate.net

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.comyoutube.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. wikipedia.org A smaller gap generally suggests higher reactivity.

For purine derivatives, the distribution of HOMO and LUMO can be significantly influenced by the substitution pattern. For example, in a study of 2/6-triazolyl-substituted purines, the spatial separation of the purine-centered HOMO and the triazole-centered LUMO was found to be critical for the molecule's push-pull characteristics. nih.gov

Charge-transfer interactions are also a vital aspect of the electronic behavior of this compound. Purine derivatives are known to act as electron donors in the formation of charge-transfer complexes with various acceptor molecules. researchgate.net These interactions play a significant role in many biological processes.

Table 3: Calculated Electronic Properties of a Related Purine Derivative

| Property | Calculated Value (eV) | Method | Reference |

|---|---|---|---|

| Total Energy | -70355.92 | DFT/B3LYP/6-31G** | researchgate.net |

| Total Energy | -70373.84 | DFT/B3LYP/6-311G** | researchgate.net |

Note: These values are for a hydrated Acyclovir molecule, which shares a structural similarity with this compound.

Structure Activity Relationship Sar and Derivative Design

Impact of Substituents at C2, C6, and N9 Positions on Biological Activity

Systematic modification of the isoguanine (B23775) core at the C2, C6, and N9 positions has a profound impact on the biological activity and selectivity of its derivatives. The purine (B94841) scaffold is a known inhibitor of cyclin-dependent kinase 2 (CDK2), making it a potential therapeutic framework. nih.gov

C2 Position: The 2-amino group is a critical site for modification. In the design of kinase inhibitors, attaching various aryl-amino groups at this position can significantly influence potency and selectivity. For instance, a study on 6-alkoxypurines identified that 2-arylamino substituents are key for achieving discrimination between kinases like Nek2 and CDK2. le.ac.uk The introduction of carboxamide, sulfonamide, or urea (B33335) groups onto a 2-arylamino ring allows for fine-tuning of the inhibitor's properties. le.ac.uk For example, the compound 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide showed greater than 10-fold selectivity for Nek2 over CDK2. le.ac.uk

C6 Position: The C6 position, bearing a hydroxyl group in isoguanine, is another crucial point for chemical alteration. Replacing this group with different substituents can dramatically alter the compound's target profile. In the pursuit of Nek2-selective inhibitors, replacing a 6-alkoxy group with an (E)-dialkylaminovinyl substituent resulted in compounds with notable selectivity for Nek2. le.ac.uk For example, (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine displayed an IC50 of 0.27 µM for Nek2 compared to 2.70 µM for CDK2. le.ac.uk Conversely, the complete removal of the C6-substituent was found to eliminate activity against both Nek2 and CDK2, highlighting its importance for binding. le.ac.uk The substitution of the oxygen at C6 with sulfur, creating 6-thioguanine, results in a less stable base pair with cytosine compared to the natural guanine-cytosine pair. researchgate.net

N9 Position: The N9 position is frequently substituted, particularly in the development of nucleoside analogs. Glycosylation at this position is a common strategy. nih.gov However, the conditions of glycosylation can also lead to the formation of N8-glycosylated products in certain purine analogs like 8-aza-7-deazapurines. nih.gov The nature of the substituent at N9 can influence which tautomeric form of the purine base is favored, which in turn affects its biological activity and binding properties.

| Position | Substituent Type | Example Compound/Class | Target(s) | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|---|

| C2 | Arylamino with carboxamide | 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | Nek2 / CDK2 | Showed >10-fold selectivity for Nek2 (IC50 = 0.62 µM) over CDK2 (IC50 = 7.0 µM). | le.ac.uk |

| C6 | (E)-dialkylaminovinyl | (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | Nek2 / CDK2 | Demonstrated selectivity for Nek2 (IC50 = 0.27 µM) over CDK2 (IC50 = 2.70 µM). | le.ac.uk |

| C6 | Thiol group | 6-thioguanine (S6G) | DNA Duplex | Decreases the stability of the base pair with cytosine; the lifetime of an S6G-C pair is 7 ms (B15284909) versus 125 ms for a G-C pair. | researchgate.net |

| C6 | None (Deletion) | 2-arylamino purine | Nek2 / CDK2 | Abrogated activity against both kinases, indicating the C6 substituent is essential for activity. | le.ac.uk |

Design Principles for Selective Biological Modulators

The rational design of selective modulators based on the isoguanine or related purine frameworks relies on exploiting the structural nuances of target biomolecules. nih.gov Key strategies include targeting unique features of the active site, leveraging computational methods, and modifying the scaffold to favor specific intermolecular interactions.

A primary principle is to design ligands that interact with non-conserved regions of the target's binding pocket. rsc.org For example, in designing selective inhibitors for PARP4, a quinazolin-4(3H)-one scaffold was modified with substituents at the C-8 position specifically to exploit a unique threonine residue in the PARP4 nicotinamide (B372718) sub-pocket. rsc.org This structure-based approach led to the development of compounds with at least 12-fold selectivity over other PARP family members. rsc.org Similarly, achieving selectivity for Nek2 kinase over the closely related CDK2 was guided by comparing their respective inhibitor-bound structures, which informed the judicious modification of the 6-alkoxy and 2-arylamino substituents on the purine core. le.ac.uk

Computational tools are integral to modern inhibitor design. nih.gov Virtual screening and molecular docking can identify potential allosteric sites that are distinct from the highly conserved active site, offering a path to selectivity. nih.gov This strategy was successfully used to develop selective allosteric inhibitors of the metabolic enzyme PHGDH. nih.gov For purine analogs, docking studies can predict binding affinity and guide the synthesis of derivatives with enhanced potency and selectivity against targets like CDK2. nih.gov

Another design principle involves the use of pharmacophore models, which define the essential spatial arrangement of features necessary for biological activity. This approach was used to identify novel, non-amidine chemotypes for C1s protease inhibitors, moving beyond the narrow chemical space of known inhibitors. mdpi.com By generating focused libraries that lack the common amidine or guanidine (B92328) functionalities but match the pharmacophore, new selective compounds were identified. mdpi.com

| Design Principle | Target Class/Example | Key Structural Modification Strategy | Outcome | Reference |

|---|---|---|---|---|

| Exploit unique binding site features | Protein Kinases (Nek2 vs. CDK2) | Judicious modification of C2-arylamino and C6-alkoxy groups on a purine scaffold based on structural biology. | Achieved >10-fold selectivity for Nek2 over CDK2. | le.ac.uk |

| Structure-based rational design | ADP-ribosyltransferases (PARP4) | Introduction of substituents at the C-8 position of a quinazolin-4(3H)-one scaffold to interact with a unique threonine residue. | Development of inhibitors with at least 12-fold selectivity for PARP4. | rsc.org |

| Computational screening of allosteric sites | Metabolic Enzymes (PHGDH) | Virtual screening for compounds binding to computationally identified allosteric sites, avoiding the conserved active site. | Identification of novel, selective allosteric inhibitors with anti-tumor activity. | nih.gov |

| Pharmacophore modeling | Serine Proteases (C1s) | Generation of pharmacophore models to identify novel chemotypes lacking the typical amidine/guanidine functionalities. | Discovery of two new chemotypes with submicromolar activity. | mdpi.com |

Development of Fluorescent Purine Derivatives

Modifying the isoguanine scaffold to create fluorescent derivatives has produced valuable tools for probing biological systems. mdpi.comtaylorfrancis.commdpi.com These probes are used for applications ranging from sensing metal ions to visualizing nucleic acids and their interactions. nih.govnih.gov The development strategies typically involve either modifying the purine core to be intrinsically fluorescent or conjugating it to an external fluorophore.

A successful strategy for creating intrinsically fluorescent analogs involves the synthesis of 8-azapurine (B62227) derivatives. mdpi.com The 8-aza-isoguanosine nucleoside is strongly fluorescent, especially in its anionic form. mdpi.com This fluorescence is retained even when incorporated into polymers, making it a useful reporter of structure and interactions. mdpi.com Similarly, 8-aza-7-deazaisoguanine (also known as 4-amino-6-hydroxyprazolo[3,4-d]pyrimidine) is a fluorescent nucleobase analog. mdpi.com

Another approach is the functionalization of the isoguanine ring with side chains that can be conjugated to dyes. Functionalization of isoguanine and its isostere, 8-aza-7-deazaisoguanine, with clickable side chains like ethynyl (B1212043) or octadiynyl groups allows for subsequent attachment of fluorophores via click chemistry. acs.org For example, oligonucleotides containing 8-aza-7-deaza-2′-deoxyguanosine with an octadiynyl side chain were conjugated to non-fluorescent 3-azido-7-hydroxycoumarin (B34554). rsc.org This pyrazolo[3,4-d]pyrimidine nucleoside conjugate exhibited high fluorescence intensity. rsc.org Similarly, pyrene-labeled isoguanine derivatives have been generated using click chemistry, with the resulting labeled DNA duplexes being more fluorescent than the corresponding single strands. acs.org The choice of linker connecting the fluorophore to the base is critical; long linkers are often essential to maintain or increase the stability of the DNA duplex. acs.org

| Derivative Class | Modification Strategy | Key Feature/Property | Potential Application | Reference |

|---|---|---|---|---|

| 8-Aza-isoguanosine | Core modification (N for CH at position 8) | Strong intrinsic fluorescence, particularly in anionic form. | Reporter of polymer structure and interactions. | mdpi.com |

| 8-Aza-7-deazaisoguanine | Core modification (pyrazolo[3,4-d]pyrimidine) | Fluorescent nucleobase analog. | Fluorescent probe in biochemical assays. | mdpi.com |

| Pyrene-labeled isoguanine | Conjugation via a clickable side chain (e.g., octadiynyl) | Labeled duplexes are more fluorescent than single strands. Long linkers maintain duplex stability. | DNA functionalization and interaction studies. | acs.org |

| Coumarin-dye conjugate of 8-aza-7-deazaguanosine | Conjugation of 3-azido-7-hydroxycoumarin to an octadiynyl side chain via click chemistry. | High fluorescence intensity upon conjugation. | Fluorescent labeling of oligonucleotides. | rsc.org |

| 8-Aza-3,7-dideaza-2'-deoxyadenosine derivative | Core modification and C3-naphthylethynylation | Environmentally sensitive fluorescence. | Homogeneous single nucleotide polymorphism (SNP) typing. | rsc.org |

Emerging Research Avenues for 2 Amino 2h Purin 6 Ol

Novel Synthetic Methodologies for Complex Analogues

The synthesis of isoguanine (B23775) and its derivatives, particularly nucleosides like 2'-deoxyisoguanosine (B9890), is crucial for exploring their biological functions. Researchers are continually developing more efficient and versatile synthetic strategies to create complex analogues with tailored properties. These methodologies often focus on improving yields, reducing reaction times, and enabling the introduction of diverse functional groups for specific applications.

Several innovative approaches have been reported:

Glycosylation of Purine (B94841) Bases: A concise synthesis of 2'-deoxyisoguanosine has been achieved by glycosylating 2,6-dichloropurine (B15474) with the Hoffer sugar, which produces a mix of N9/N7 regioisomers. arkat-usa.orgaston.ac.uk Subsequent amination and chromatographic separation yield the pure 2-chloro-2'-deoxyadenosine isomer. arkat-usa.orgaston.ac.uk The final step involves displacing the chlorine atom, for example, using sodium benzyloxide followed by hydrogenolysis, to produce 2'-deoxyisoguanosine. arkat-usa.orgaston.ac.uk

Chemo-enzymatic Synthesis: Purine-nucleoside phosphorylases (PNPs) from various sources are being used as biocatalysts for the synthesis of isoguanine derivatives. mdpi.com For instance, 1,N⁶-etheno-isoguanine has been shown to be an excellent substrate for E. coli PNP, enabling the enzymatic synthesis of its corresponding ribosides. mdpi.com This method can generate different riboside isomers, such as N9-β-D-ribosides and N7-β-D-ribosides, depending on the enzyme used. mdpi.com

Microwave-Assisted Synthesis: To accelerate the discovery of bioactive compounds, efficient two-step microwave-assisted protocols have been developed. nih.gov This method has been used to synthesize a series of 2,6-diaminopurine (B158960) derivatives by starting with 2,6-dichloropurine and performing sequential nucleophilic substitutions at the C6 and C2 positions. nih.gov

Reconstructive Methodology: A fundamentally new approach to synthesizing 2-aminopurine (B61359) systems involves the initial creation of a condensed tetrazolopyrimidine structure. mdpi.com This intermediate is then transformed into a triaminopyrimidine, which subsequently undergoes cyclization to form the 2-aminopurine core. mdpi.com This strategy offers an alternative to traditional methods that may use less convenient reagents. mdpi.com

Alkoxide Condensation: A novel alkoxide condensation of a dinitrile synthon has been successfully applied to the synthesis of a 3-deaza-8-aza isoguanosine (B3425122) analogue. sciforum.net This represents an efficient procedure for creating purine analogues that mimic the guanosine (B1672433) framework. sciforum.net

These diverse strategies provide chemists with a robust toolkit for generating a wide array of isoguanine analogues, facilitating further research into their biological roles and applications.

| Synthetic Strategy | Key Starting Materials | Description |

| Glycosylation | 2,6-Dichloropurine, Hoffer sugar | Involves coupling a protected sugar to the purine base, followed by chemical modifications to yield the target nucleoside. arkat-usa.orgaston.ac.uk |

| Chemo-enzymatic Synthesis | 1,N⁶-etheno-isoguanine, Ribose-1-phosphate | Utilizes purine-nucleoside phosphorylase (PNP) enzymes to catalyze the formation of nucleosides from the purine base and a sugar phosphate (B84403). mdpi.com |

| Microwave-Assisted Protocol | 2,6-Dichloropurine, Substituted anilines, Amines | A rapid, two-step method using microwave irradiation to facilitate sequential nucleophilic substitutions at the C6 and C2 positions of the purine ring. nih.gov |

| Reconstructive Methodology | 1H-tetrazol-5-amine, Morpholinoacrylonitrile | A novel approach that builds the purine ring system through the transformation and cyclization of a tetrazolopyrimidine intermediate. mdpi.com |

| Nucleophilic Substitution | 2-Amino-6-chloropurine (B14584), Dipeptides | A racemization-free method where a chlorine atom on the purine ring is displaced by a nucleophile, such as a dipeptide, to form conjugates. nih.gov |

Discovery of Undiscovered Biological Targets and Pathways

Isoguanine is recognized as a product of oxidative damage to nucleic acids, but its precise biological roles and the full spectrum of pathways it influences are still under investigation. wikipedia.org Research is actively seeking to uncover novel biological targets of isoguanine and its derivatives, particularly in the contexts of antiviral, antitumor, and cellular repair mechanisms.

Oxidative Damage and Repair: Isoguanine can be formed in DNA and RNA through oxidative stress. wikipedia.org Its presence can be mutagenic by causing mispairing during replication. wikipedia.org This has led to investigations into the cellular machinery that recognizes and repairs this type of damage, such as base excision repair pathways. dntb.gov.ua

Antiviral and Antitumor Activity: Numerous studies have synthesized and evaluated isoguanine analogues for their potential as therapeutic agents.

Carbocyclic analogues of isoguanine nucleosides have been tested for activity against various viruses, with some showing significant activity against Herpes Simplex Virus type 1 (HSV-1) and human cytomegalovirus (HCMV). nih.gov

Derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have exhibited high cytotoxic activity against several cancer cell lines, including murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). nih.gov The mechanism of action for the most promising of these compounds appears to be the inhibition of DNA biosynthesis. nih.gov

A series of 2,6-diaminopurine derivatives, which are structurally related to isoguanine, have shown potent, broad-spectrum antiviral activity against flaviviruses (like Zika and Dengue), influenza virus, and SARS-CoV-2. nih.gov Mechanistic studies suggest these compounds may target the viral replication machinery. nih.gov

The exploration of these biological activities is helping to map the cellular pathways affected by isoguanine and its analogues, opening doors for the development of new therapeutic strategies.

| Biological Area | Potential Target / Pathway | Key Research Finding |

| Antiviral | Viral Replication Machinery | A carbocyclic analogue of the lyxofuranoside of guanine (B1146940) showed definite activity against human cytomegalovirus (HCMV). nih.gov |

| Antiviral | Viral NS5 Protein (MTase/Polymerase) | 2,6-diaminopurine derivatives showed potent activity against ZIKV and DENV, with evidence suggesting targeting of the NS3-NS5 interaction. nih.gov |

| Antitumor | DNA Biosynthesis | N-(purin-6-yl)aminoalkanoyl derivatives demonstrated high cytotoxicity against various tumor cell lines, acting as inhibitors of DNA biosynthesis. nih.gov |

| DNA Repair | Base Excision Repair | As a product of oxidative damage, isoguanine is a potential substrate for repair pathways like those involving 8-oxoguanine DNA glycosylase (OGG1). wikipedia.orgdntb.gov.ua |

Role as Biochemical Probes and Research Tools

The unique structure of isoguanine allows it to be adapted for use as a versatile tool in chemical biology and nucleic acid research. By modifying the isoguanine scaffold, scientists can create probes to study molecular interactions, label biomolecules, and even construct artificial genetic systems.

Expanded Genetic Systems: Isoguanine is famously used in combination with isocytosine (B10225) to form an unnatural base pair (isoG-isoC). wikipedia.orgresearchgate.net This pair can be incorporated into DNA and RNA, expanding the genetic alphabet. wikipedia.org This "hachimoji" DNA, with its eight-letter alphabet, demonstrates that the molecular structure of DNA is not limited to the four standard bases. wikipedia.org

Fluorescent Probes: Derivatives of isoguanine have been developed as fluorescent probes for studying nucleic acids. beilstein-journals.org For example, 1,N⁶-etheno-isoguanine and its ribosylation products display intense fluorescence in aqueous solutions. mdpi.com Furthermore, novel N(9)-alkylated 2-amino-6-triazolylpurines have been synthesized and shown to possess promising fluorescence properties, making them valuable tools for DNA and RNA research. beilstein-journals.org These probes can be used to monitor molecular interactions and conformational changes in biological systems. beilstein-journals.org

Bioconjugation: The isoguanine structure can be modified to act as a handle for attaching other molecules to oligonucleotides. 2-amino-6-vinylpurine, an isoguanine analogue, has been used for the post-synthetic conjugation of DNA with various labels, including fluorescent dyes, spin labels, and peptides. elsevierpure.com This allows for the creation of custom-designed DNA strands for a wide range of applications in diagnostics and molecular biology. elsevierpure.com Displaced isoguanosine analogues containing a reactive carboxylic group can also be explored for bioconjugation with fluorescent amines. researchgate.net

These applications highlight the adaptability of the 2-Amino-2H-purin-6-ol scaffold as a fundamental building block for creating sophisticated tools to probe and manipulate biological systems. nih.gov

| Application Area | Specific Analogue / System | Function / Principle |

| Unnatural Genetic Systems | Isoguanine (isoG) and Isocytosine (isoC) | Forms a stable, non-canonical base pair that can be incorporated into nucleic acids to expand the genetic alphabet ("hachimoji DNA"). wikipedia.orgresearchgate.net |

| Fluorescent Labeling | N(9)-alkylated 2-amino-6-triazolylpurines | These "push-pull" systems exhibit significant fluorescence with high quantum yields, serving as probes for DNA and RNA research. beilstein-journals.org |

| Fluorescent Labeling | 1,N⁶-etheno-isoguanine | This etheno-derivative and its corresponding ribosides are intensely fluorescent in aqueous solution. mdpi.com |

| Bioconjugation | 2-Amino-6-vinylpurine | Incorporated into oligonucleotides, the vinyl group serves as a reactive handle for attaching radio-, spin-, fluorescence-, and peptide labels post-synthesis. elsevierpure.com |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2H-purin-6-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via substitution reactions targeting the hydroxyl or amino groups on the purine ring. For example, alkylation or acylation under controlled pH and temperature conditions can yield derivatives. Evidence from similar purine analogs suggests using alkyl halides or acyl chlorides as reagents, with catalysts like pyridine or diisopropylethyl amine to enhance reaction efficiency . Optimization involves varying reaction time (e.g., 20–150°C) and solvent systems (e.g., 1-methylpyrrolidin-2-one) to maximize yield .

Q. Which spectroscopic methods are most effective for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern on the purine ring, particularly for distinguishing amino and hydroxyl groups. Mass spectrometry (MS) and Infrared (IR) spectroscopy further validate molecular weight and functional groups. PubChem data (e.g., InChIKey, SMILES strings) provide reference spectra for cross-verification . For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, especially given the compound’s sensitivity to light and oxidation .

Q. What are the key solubility and stability considerations when handling this compound in aqueous solutions?

- Methodological Answer : The compound should be stored in dark, inert environments (e.g., under argon or nitrogen) to prevent degradation. Aqueous solutions require pH buffering (near neutral) to avoid hydrolysis of the purine ring. Solubility can be enhanced using polar aprotic solvents like dimethyl sulfoxide (DMSO) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound, such as its role in DNA synthesis inhibition versus cell proliferation?

- Methodological Answer : Contradictory results may arise from differences in experimental models (e.g., in vitro vs. in vivo) or concentration-dependent effects. Systematic dose-response studies across multiple cell lines (e.g., cancer vs. normal cells) are essential. For example, 2-Methyl-7H-purin-6-ol (a structural analog) shows DNA synthesis inhibition at high doses but proliferative effects at lower concentrations . Meta-analysis of existing data and replication under standardized conditions (e.g., oxygen levels, growth media) can clarify mechanisms .

Q. How does the substitution pattern on the purine ring influence the reactivity and bioactivity of this compound compared to analogs?

- Methodological Answer : Substituents at the 2-amino and 6-hydroxy positions dictate electronic and steric properties. For instance, methylation at the 7-position (as in 2-Methyl-7H-purin-6-ol) enhances metabolic stability but reduces solubility . Comparative studies using analogs like 6-Methyl-1H-purin-2-amine (which lacks the hydroxyl group) can reveal structure-activity relationships (SARs) through enzymatic assays (e.g., kinase inhibition) . Computational modeling (e.g., density functional theory) may predict reactivity trends .

Q. What experimental strategies are recommended for elucidating the enzymatic targets of this compound in cellular metabolism?

- Methodological Answer : Affinity chromatography with immobilized this compound can isolate binding proteins from cell lysates. Follow-up techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For mechanistic insights, kinetic assays (e.g., measuring ATPase or kinase activity) under varying substrate concentrations are critical. Evidence from similar purine derivatives highlights interactions with DNA repair enzymes or nucleotide biosynthesis pathways .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data across studies for this compound?

- Methodological Answer : Cross-validate results using multiple techniques (e.g., NMR, MS, X-ray crystallography if crystals are obtainable). Discrepancies in NMR chemical shifts may arise from solvent effects or hydrate formation (e.g., monohydrate vs. anhydrous forms). Refer to authoritative databases like PubChem for standardized spectral data and ensure sample preparation protocols (e.g., drying methods) are consistent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.